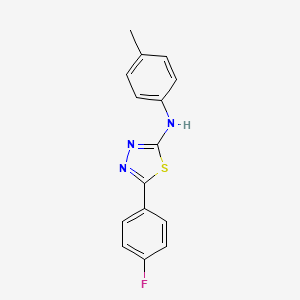
5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a 4-fluorophenyl group and a p-tolyl group attached to the thiadiazole ring
Méthodes De Préparation
The synthesis of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with appropriate aromatic aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials with specific properties.
Biology: Thiadiazole derivatives, including this compound, have shown potential as bioactive molecules with antimicrobial, antifungal, and anticancer properties. They can interact with various biological targets, making them candidates for drug development.
Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with desired chemical and physical properties. It may find applications in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the 4-fluorophenyl and p-tolyl groups may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives to highlight its uniqueness:
5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: This compound differs by the presence of a chlorine atom instead of a fluorine atom. The substitution pattern can influence the compound’s reactivity and biological activity.
5-(4-methylphenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: The presence of a methyl group instead of a fluorine atom can alter the compound’s chemical properties and interactions with biological targets.
5-(4-nitrophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine: The nitro group introduces different electronic and steric effects, potentially affecting the compound’s reactivity and biological activity.
Propriétés
Numéro CAS |
827580-65-4 |
|---|---|
Formule moléculaire |
C15H12FN3S |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19) |
Clé InChI |
GYCSRRWSJQIXGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


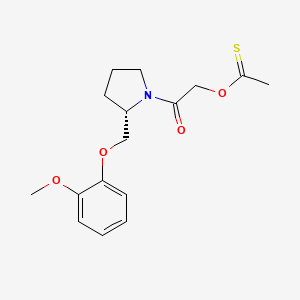
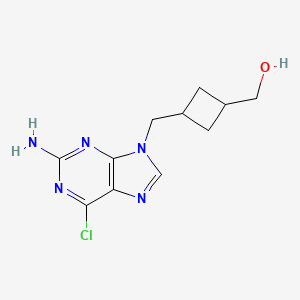
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

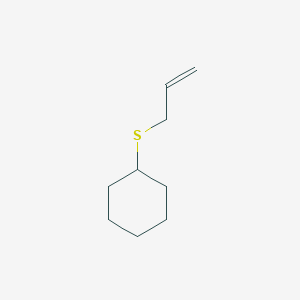
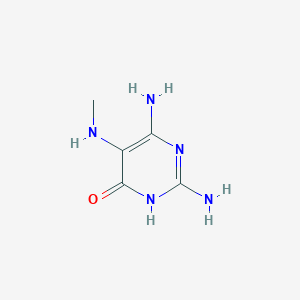
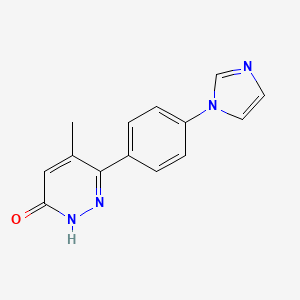
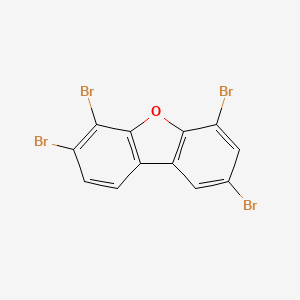
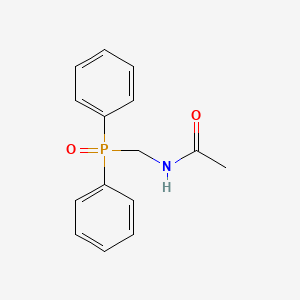
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)


